molecular formula C22H18N2O3 B2449081 3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-21-7

3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No. B2449081
M. Wt: 358.397
InChI Key: HZDXNJRIGGFCJC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as DMCMO, and its molecular formula is C23H19N2O3.

Scientific Research Applications

Synthesis and Characterization

  • Research involves the synthesis and characterization of benzamide derivatives, which are of considerable interest in medicinal chemistry due to their potential to bind nucleotide protein targets. These compounds were evaluated for their biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing their relevance in biochemical studies (Saeed et al., 2015).

Luminescence and Material Science

  • Some compounds, such as pyridyl substituted benzamides, exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These features are crucial for applications in material science, particularly in the development of luminescent materials and sensors (Srivastava et al., 2017).

Biotechnological Applications

  • In the realm of biotechnology, certain benzamide derivatives have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery is significant for enhancing the efficiency and quality of biopharmaceutical manufacturing processes (Aki et al., 2021).

Antiproliferative Activity

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been studied for their antiproliferative activity, impacting mTORC1 activity and autophagy in cellular models. Such compounds represent a new class of autophagy modulators with potential anticancer activity (Ai et al., 2017).

properties

IUPAC Name

3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-12-8-13(2)10-15(9-12)21(25)24-18-11-14(3)19-20(23-18)16-6-4-5-7-17(16)27-22(19)26/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXNJRIGGFCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

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